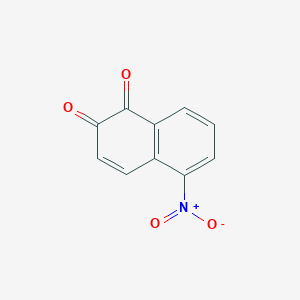

5-Nitronaphthalene-1,2-dione

Description

Properties

CAS No. |

62784-52-5 |

|---|---|

Molecular Formula |

C10H5NO4 |

Molecular Weight |

203.15 g/mol |

IUPAC Name |

5-nitronaphthalene-1,2-dione |

InChI |

InChI=1S/C10H5NO4/c12-9-5-4-6-7(10(9)13)2-1-3-8(6)11(14)15/h1-5H |

InChI Key |

ZYHUWRADYNPRJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)C2=O)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Precursor Functionalization for 5 Nitronaphthalene 1,2 Dione

Approaches to Naphthalene-1,2-dione Scaffold Synthesis

The formation of the naphthalene-1,2-dione core is a critical first step. Various methodologies have been developed to construct this scaffold, primarily revolving around oxidative processes and cyclization or annulation reactions.

Oxidative Routes and Specific Reagent Systems

Oxidative methods provide a direct pathway to naphthalene-diones from naphthalene (B1677914) or its derivatives. The choice of oxidant and reaction conditions is crucial to achieve the desired 1,2-dione isomer and to avoid over-oxidation or the formation of other isomers. While direct oxidation of the parent naphthalene to a specific dione (B5365651) is challenging, the oxidation of substituted naphthalenes, such as aminonaphthalenes or dihydroxynaphthalenes, offers better control. For instance, the oxidation of 1-amino-2-hydroxynaphthalene or 1,2-dihydroxynaphthalene can yield naphthalene-1,2-dione.

Recent advancements have explored the use of biomimetic iron catalysts for the dearomative dihydroxylation of naphthalenes. acs.orgnih.gov For example, an iron catalyst can facilitate the syn-dihydroxylation of naphthalene, which upon further oxidation could potentially lead to the 1,2-dione. acs.orgnih.gov Another approach involves the oxidative dimerization of 1,8-disubstituted naphthalenes using reagents like iron(III) chloride to form perylene (B46583) structures, highlighting the utility of oxidation in forming complex aromatic systems. researchgate.net

Cyclization and Annulation Methodologies

Cyclization and annulation reactions offer a powerful and regiocontrolled route to the naphthalene skeleton, which can then be further functionalized. These methods often involve the construction of one of the rings of the naphthalene system from acyclic or monocyclic precursors.

One notable strategy is the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method allows for the regioselective synthesis of a wide variety of substituted naphthalenes under mild conditions using reagents like iodine monochloride (ICl), iodine (I₂), or N-bromosuccinimide (NBS). nih.gov The resulting halogenated naphthalenes can be further elaborated.

Annulation reactions, such as the [4+2] cycloaddition (Diels-Alder reaction), are also highly effective. For instance, multisubstituted naphthalenes can be synthesized from 4-hydroxy-2-pyrones through cycloaddition with aryne intermediates. rsc.org This approach provides excellent control over the substitution pattern of the final naphthalene product. rsc.org Similarly, a two-directional contractive annulation of [2.2]paracyclophane has been used to synthesize highly strained naphthalenophanes, demonstrating the versatility of annulation strategies. nih.gov Furthermore, the synthesis of polysubstituted naphthalenes can be achieved via nitrogen-to-carbon transmutation of isoquinolines, a process involving ring-opening, 6π-electrocyclization, and elimination. nih.gov

Regioselective Nitration Techniques Applied to Naphthalene Systems

The introduction of a nitro group at a specific position on the naphthalene ring is a key step in the synthesis of 5-Nitronaphthalene-1,2-dione. This requires precise control over the regioselectivity of the nitration reaction.

Direct Electrophilic Aromatic Substitution for Nitro Group Introduction

Direct nitration of naphthalene typically involves electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. mdpi.comchemcess.com However, this classical method often leads to a mixture of isomers, primarily 1-nitronaphthalene (B515781) and 2-nitronaphthalene, and can also result in dinitration products. mdpi.com Achieving high regioselectivity for a specific position, such as the 5-position, on an already substituted naphthalene ring can be challenging and is highly dependent on the directing effects of the existing substituents.

To improve selectivity, various modified nitrating systems have been developed. The use of zeolites, such as modified HBEA zeolite, as catalysts can enhance the regioselectivity of naphthalene mononitration. mdpi.com For instance, using HBEA-25 zeolite with fuming nitric acid in 1,2-dichloroethane (B1671644) at low temperatures has been shown to improve the yield and selectivity for 1-nitronaphthalene. mdpi.com Other nitrating agents like dinitrogen pentoxide (N₂O₅) in liquefied 1,1,1,2-tetrafluoroethane (B8821072) have also been explored as a milder and more selective alternative to traditional mixed acids. nih.gov

| Nitrating Agent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | 50-60°C | Cost-effective, widely used industrially. | Often results in isomeric mixtures, harsh conditions, significant acid waste. | mdpi.comprepchem.com |

| Fuming Nitric Acid/Zeolite | -15°C to 0°C | Improved regioselectivity, milder conditions, reusable catalyst. | Requires specialized catalysts. | mdpi.com |

| Dinitrogen Pentoxide (N₂O₅) | Mild conditions (e.g., 20°C in liquefied TFE) | Effective, eco-friendly, stoichiometric usage reduces acid waste. | N₂O₅ can be unstable. | nih.gov |

| Acetyl Nitrate | Gas phase or in solvent (e.g., acetonitrile) | Can offer different regioselectivity profiles. | Energetics and mechanism can be complex. | acs.orgosti.govacs.orgnih.gov |

Indirect Nitration through Precursor Derivatization and Transformation

Indirect methods for introducing a nitro group can offer superior regiocontrol compared to direct nitration. These strategies involve the initial introduction of a different functional group that can be subsequently converted to a nitro group.

One common approach is the Sandmeyer reaction, where a primary aromatic amine is diazotized and then treated with a nitrite (B80452) source in the presence of a copper catalyst to yield the nitro compound. chemcess.com This method is particularly useful for introducing a nitro group at a position that is not easily accessible through direct electrophilic substitution. For example, the synthesis of 1-nitronaphthalene from 1-amino-5-nitronaphthalene has been reported, which unexpectedly resulted in deamination and reduction to 1-nitronaphthalene rather than the expected hydrolysis product. researchgate.net

Other indirect methods include the oxidation of nitroso or amino compounds. chemcess.com While less common for industrial-scale production, these methods can be valuable in laboratory synthesis for achieving specific substitution patterns. chemcess.com

Convergent Synthesis of this compound from Functionalized Precursors

A convergent synthesis approach involves the preparation of two or more functionalized fragments that are then combined to form the final target molecule. This strategy is often more efficient and allows for greater flexibility in the synthesis of complex molecules like this compound.

In the context of this compound, a convergent approach could involve the synthesis of a pre-functionalized naphthalene ring already containing the nitro group at the 5-position, followed by the formation of the 1,2-dione functionality. For example, one could start with a naphthalene derivative that has a directing group facilitating nitration at the 5-position. After nitration, this directing group could be removed or transformed. Subsequently, the 1,2-dione could be installed via oxidation of a suitable precursor, such as a 1,2-dihydroxynaphthalene or a 1-amino-2-hydroxynaphthalene derivative.

Modern synthetic methods provide various tools for such convergent strategies. For instance, palladium-catalyzed cross-coupling reactions could be used to assemble functionalized aromatic fragments. rsc.org The use of xanthates in radical additions and cyclizations also presents a convergent route to substituted naphthylamides, which could potentially be converted to the desired dione. rsc.org

Catalytic and Green Chemistry Innovations in Naphthoquinone Synthesis

Modern organic synthesis increasingly focuses on the development of environmentally benign and efficient processes. For nitronaphthoquinones, this involves innovations in both the nitration of the naphthalene core and the construction of the quinone system.

Catalytic approaches to the synthesis of precursors, such as 1-nitronaphthalene, have moved beyond classical nitrating mixtures (HNO₃/H₂SO₄) to reduce waste and improve regioselectivity. scitepress.org Green chemistry principles, including the use of solid acid catalysts, safer solvents, and milder reaction conditions, are central to these advancements. researchgate.netsphinxsai.comwjarr.com

Solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) and various zeolites (e.g., HY, HZSM-5) have demonstrated significant efficacy in the nitration of 1-nitronaphthalene to produce dinitronaphthalene isomers, which are key intermediates. researchgate.net These catalysts are often reusable, environmentally friendly, and can lead to high selectivity under optimized conditions. researchgate.netnih.gov For instance, a mild and efficient method for the highly selective synthesis of 1,5-dinitronaphthalene (B40199) from 1-nitronaphthalene has been developed using a solid superacid S₂O₈²⁻/Fe-ZrO₂ catalyst, achieving 96.8% conversion and 62.6% selectivity for the desired product. researchgate.net

Another green approach involves one-pot syntheses that reduce the number of intermediate purification steps, saving time, solvents, and energy. A one-pot process for synthesizing naphthoquinones from hydroquinone (B1673460) and substituted 1,3-dienes has been developed using a Mo-V-P heteropolyacid solution as a bifunctional (acid and redox) catalyst. scirp.org This method allows for the formation of various naphthoquinone derivatives with yields of 50-80% at room temperature, significantly simplifying the synthesis compared to traditional multi-step methods. scirp.org

The table below summarizes several innovative catalytic systems used in the synthesis of nitronaphthalene precursors.

| Precursor/Target | Catalyst System | Reagents | Key Findings | Reference |

| Dinitronaphthalenes | Sulfated Zirconia (SO₄²⁻/ZrO₂) | 1-Nitronaphthalene, NO₂, O₂, Acetic Anhydride | 93.8% conversion of 1-nitronaphthalene with 52.8% selectivity for 1,5-dinitronaphthalene. researchgate.net | researchgate.net |

| 1,5-Dinitronaphthalene | S₂O₈²⁻/Fe-ZrO₂ | 1-Nitronaphthalene, NO₂, O₂, Acetic Anhydride | 96.8% conversion of 1-nitronaphthalene with 62.6% selectivity for 1,5-dinitronaphthalene. researchgate.net | researchgate.net |

| Dinitronaphthalenes | Ni(CH₃COO)₂·4H₂O | 1-Nitronaphthalene, NO₂ | Mild, environmentally benign method; 33.1% conversion with 34.1% selectivity for 1,5-DNN. researchgate.net | researchgate.net |

| 1-Nitronaphthalene | Indium(III) triflate [In(OTf)₃] | Aromatic compounds, Nitric acid | Excellent catalyst (0.5-2.0 mol%) for mononitration without halogenated solvents; catalyst is recoverable and reusable. researchgate.net | researchgate.net |

| Naphthoquinones | H₇PMo₈V₄O₄₀ (HPA-4) | Hydroquinone, 1,3-Dienes | One-pot synthesis at room temperature with yields of 50-80% and high purity (92-99%). scirp.org | scirp.org |

Stereoselective Synthesis and Chiral Induction in Related Systems

The target molecule, this compound, is achiral. However, the principles of stereoselective synthesis are crucial for creating complex, chiral derivatives of naphthoquinones, which are of significant interest for their pharmacological properties. rsc.orgnih.gov Research in this area often focuses on the catalytic asymmetric synthesis of functionalized naphthoquinones or related heterocyclic systems. researchgate.net

One notable advancement is the development of chiral catalysts for the enantioselective synthesis of naphthoquinone derivatives. For example, a novel chiral thiourea (B124793) catalyst has been used to prepare chiral naphthoquinones in excellent yields (94-99%). rsc.org Such organocatalytic approaches are a cornerstone of modern asymmetric synthesis.

Atropisomerism, a type of chirality arising from restricted rotation around a single bond, is another key area. The atroposelective synthesis of axially chiral biaryls, including systems related to naphthoquinones, has been achieved through various methods. researchgate.net Organocatalytic nucleophilic amination of arenes, for instance, can produce C-N atropisomers in high yields and with excellent enantioselectivities (up to 97% ee). researchgate.net

While direct stereoselective synthesis of this compound is not applicable, the methodologies developed for related structures demonstrate the potential for creating chiral analogs. The table below highlights examples of stereoselective synthesis in systems related to naphthoquinones.

| Synthesis Type | Catalyst/Method | Substrates | Key Findings | Reference |

| Asymmetric Synthesis | Chiral Thiourea Catalyst | Naphthoquinone precursors | Synthesis of functionalized chiral naphthoquinones with excellent yields (94-99%). rsc.org | rsc.org |

| Atroposelective Synthesis | Organocatalytic Nucleophilic Amination | Arenes, 7-substituted indolines | Access to C-N atropisomers in good yields (up to 95%) and high enantioselectivities (up to 97% ee). researchgate.net | researchgate.net |

| Stereoselective Synthesis | Amine addition to nitroalkenes | Nitroalkenes, Amines | Preparation of substituted N-heterocycles with high yields (up to 95%) and excellent stereoselectivities (up to 99:1 dr). nih.gov | nih.gov |

These advanced strategies underscore the progress in synthesizing complex quinone structures with high efficiency, environmental consideration, and stereochemical control, paving the way for the potential future synthesis of this compound and its derivatives.

Advanced Spectroscopic and Computational Elucidation of 5 Nitronaphthalene 1,2 Dione

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy provides a detailed view of the molecular structure and electronic properties of a compound. The following techniques are critical in the analysis of 5-Nitronaphthalene-1,2-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and providing insights into the electronic environment of the nuclei. In the case of this compound, ¹H and ¹³C NMR would be instrumental. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro group and the two carbonyl groups. Similarly, the ¹³C NMR spectrum would reveal the positions of the carbon atoms, with the carbonyl carbons exhibiting characteristic downfield shifts. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish the connectivity between protons and carbons. However, a review of available scientific literature and spectral databases did not yield specific experimental NMR data for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Conformational Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-system of the naphthalene (B1677914) core in this compound, further influenced by the nitro and dione (B5365651) substituents, would be expected to give rise to distinct absorption bands in the UV-Vis region. The positions and intensities of these bands (λmax) are indicative of the energy gaps between the electronic ground and excited states. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could provide further information about the nature of the electronic transitions. A thorough search of scientific databases, however, did not uncover any published experimental UV-Vis spectral data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak, followed by fragmentation peaks resulting from the loss of small neutral molecules such as NO₂, CO, and other characteristic fragments. This fragmentation pattern serves as a molecular fingerprint. At present, specific mass spectrometry data for this compound is not available in the public domain.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure. Furthermore, it would reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking. A search of crystallographic databases indicates that the crystal structure of this compound has not yet been reported.

Computational Chemistry and Quantum Mechanical Studies

In the absence of experimental data, computational chemistry and quantum mechanical methods can provide valuable theoretical insights into the properties of a molecule. Density Functional Theory (DFT) calculations could be employed to predict the optimized geometry, spectroscopic properties (NMR, IR, Raman, UV-Vis), and electronic structure of this compound. Such theoretical studies can aid in the interpretation of experimental data, should it become available, and can provide a deeper understanding of the molecule's reactivity and properties. A review of the literature did not yield any specific computational studies focused on this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the fundamental properties of molecules like this compound. By calculating the electron density, DFT can provide insights into the molecule's electronic structure, including the distribution of electrons and the energies of molecular orbitals. These calculations are crucial for understanding the molecule's stability and reactivity.

For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their resulting energy gap, are key indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive species. While specific values for this compound are not available in the current literature, studies on related compounds like 1,5-dinitronaphthalene (B40199) have utilized DFT methods (B3LYP with 6-311+G(d,p) and 6-311++G(d,p) basis sets) to determine these parameters. Such studies also allow for the prediction of vibrational frequencies, which are essential for interpreting experimental FT-IR and FT-Raman spectra.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -X.XX eV | Indicates electron-donating ability |

| LUMO Energy | -Y.YY eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Z.ZZ eV | Relates to chemical reactivity and stability |

| Dipole Moment | D.DD Debye | Measures the polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information on the wavelengths of maximum absorption and the nature of the electronic transitions involved. This theoretical data is invaluable for the identification and characterization of the compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred three-dimensional arrangements (conformations) of the compound and how it interacts with other molecules, including solvents or biological macromolecules.

These simulations can map the conformational landscape, identifying the most stable geometries and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or participate in a chemical reaction. For nitroaromatic compounds, MD simulations have been used to study their interactions within biological systems, providing insights into their potential mechanisms of action or toxicity. For example, simulations of nitrobenzene (B124822) dioxygenase, an enzyme that acts on nitroaromatic compounds, have elucidated key interactions in its active site.

Elucidation of Reaction Mechanisms and Transition States via Quantum Chemical Approaches

Quantum chemical methods, including DFT, are instrumental in mapping out the pathways of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can identify the most likely mechanism, including the structures of any intermediates and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Determining its structure and energy is essential for calculating reaction rates and understanding the factors that control the reaction's outcome. For instance, in the context of nitronaphthalene metabolism, quantum chemical studies can help to elucidate how the nitro group is reduced or how the aromatic ring is oxidized, providing a molecular-level understanding of its biochemical fate.

Analysis of Charge Distribution and Electrophilic/Nucleophilic Sites

The distribution of electrical charge within the this compound molecule dictates its reactivity towards other chemical species. The presence of the electron-withdrawing nitro group (-NO2) and the two carbonyl groups (-C=O) significantly influences the electron density across the naphthalene skeleton.

Computational methods can generate a map of the electrostatic potential (ESP), which visually represents the charge distribution. Regions of negative potential (red) indicate areas that are rich in electrons and are likely to be nucleophilic, meaning they will be attracted to positive charges. Conversely, regions of positive potential (blue) are electron-deficient and represent electrophilic sites, which are susceptible to attack by nucleophiles.

In this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to be nucleophilic sites. The carbon atoms of the carbonyl groups and the carbon atoms attached to the nitro group are predicted to be primary electrophilic centers. Understanding the location of these reactive sites is fundamental to predicting the chemical behavior of the compound in various reactions.

Mechanistic Investigations into the Reactivity and Transformations of 5 Nitronaphthalene 1,2 Dione

Electrochemical Behavior and Redox Mechanisms

The electrochemical profile of 5-Nitronaphthalene-1,2-dione is anticipated to be characterized by the redox activities of both the quinone and the nitro functional groups.

Cyclic Voltammetry and Square Wave Voltammetry Studies

Specific cyclic voltammetry (CV) and square wave voltammetry (SWV) data for this compound are not available in the searched literature. However, studies on analogous aromatic nitro compounds and quinones allow for a theoretical description. It is expected that the quinone moiety would undergo a two-electron, two-proton reduction to the corresponding hydroquinone (B1673460). The nitro group is also electrochemically active and typically undergoes a multi-electron reduction process, initially to a nitroso and then to a hydroxylamine (B1172632) derivative. The precise reduction potentials and the reversibility of these processes would be highly dependent on factors such as the solvent system and pH. For related nitroaromatic compounds, the reduction is often a quasi-reversible process.

In-situ Spectroelectrochemical Analysis of Redox Intermediates

There are no specific in-situ spectroelectrochemical studies documented for this compound in the available literature. This technique is powerful for identifying transient species formed during redox reactions. If such an analysis were performed, it would likely be used to monitor the formation of semiquinone and hydroquinone intermediates from the dione (B5365651) reduction, as well as the nitro radical anion and subsequent reduction products of the nitro group. Spectroscopic methods like UV-Vis or IR combined with electrochemistry could elucidate the structural changes associated with electron transfer steps.

Nucleophilic Addition Reactions

The dione structure in this compound contains electrophilic carbon centers, making it a target for nucleophilic attack, particularly through conjugate addition (Michael-type) reactions.

Regioselectivity and Stereoselectivity in Michael-type Additions

Detailed studies on the regioselectivity and stereoselectivity of Michael-type additions to this compound are not present in the searched scientific papers. Generally, in nucleophilic additions to quinones, the position of attack is governed by the electronic effects of the substituents on the ring. The electron-withdrawing nature of both the carbonyl groups and the nitro group would activate the naphthalene (B1677914) system towards nucleophilic attack. The regioselectivity of an incoming nucleophile would be determined by the relative electrophilicity of the possible reaction sites. Theoretical calculations and experimental studies on asymmetric divinylic compounds show that the presence of multiple electron-withdrawing groups significantly influences reactivity, with the attack favoring the most electron-deficient positions.

Reactions with Various Nucleophiles (e.g., Amines, Thiols, Organometallics)

While it is chemically plausible that this compound would react with a variety of nucleophiles such as amines, thiols, and organometallic reagents, specific examples and documented outcomes for this compound are absent from the available literature. Reactions of this nature with other quinone systems are common. For instance, the addition of amines or thiols to a quinone ring is a well-known reaction. The outcome of reactions with organometallics would depend on the nature of the reagent and the reaction conditions.

Electrophilic Aromatic Substitution and Derivatization

Information regarding electrophilic aromatic substitution (EAS) on this compound is not available. The naphthalene ring in this compound is highly deactivated towards electrophilic attack due to the potent electron-withdrawing effects of the two carbonyl groups and the nitro group. In general, electrophilic substitution on naphthalene occurs more readily than on benzene, with a preference for substitution at the 1-position (alpha-position) due to the formation of a more stable carbocation intermediate. However, the strong deactivating substituents present in this compound would make any further electrophilic substitution extremely difficult and would require harsh reaction conditions, if possible at all.

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of this compound is dictated by the interplay of its two primary functional groups: the quinone moiety and the nitro group. Quinones, such as benzoquinone, naphthoquinone, and anthraquinone, are known for their rich and varied photoreactivity under visible light irradiation. researchgate.net Their fully conjugated structures and the nonbonding electron pairs on the oxygen atoms facilitate n → π* transitions, making them highly reactive in their excited states. researchgate.net

For related quinones, light-induced reactions include [2+2] photocycloadditions with alkenes and alkynes, C-H activation, and the formation of electron donor-acceptor complexes. researchgate.net For instance, various p-quinones react with aldehydes under irradiation to form acylquinols or quinol monoesters. rsc.org Given this precedent, this compound is expected to be highly reactive under photolytic conditions.

The nitro group adds another layer of complexity. Photochemical degradation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) can proceed through different pathways, including oxidation of the aromatic rings or a nitro-to-nitrite rearrangement. nih.gov The specific pathway and rate are influenced by the solvent and the structure of the molecule. nih.govnih.gov In some cases, photoproducts like quinones can act as photosensitizers, leading to self-catalytic degradation kinetics. nih.gov The presence of the electron-withdrawing nitro group on the naphthalene-1,2-dione core would likely influence the energy of the excited states and could open unique reaction channels, though specific studies are required for confirmation.

Thermal Degradation Pathways and Stability Studies

The thermal stability of this compound can be inferred from studies on related quinone structures. A thermal analysis of various quinones using thermogravimetry (TG) and differential scanning calorimetry (DSC) revealed that the molecular structure strongly influences thermal stability. ufba.br While 1,4-isomers like 1,4-naphthoquinone (B94277) are relatively stable, ortho-quinones such as 1,2-naphthoquinone (B1664529) exhibit lower thermal stability, beginning to decompose above 100°C. ufba.br

The decomposition of 1,2-naphthoquinone occurs in multiple steps, with an initial mass loss of 6% between 103°C and 155°C, associated with an exothermic peak. ufba.br This suggests that the 1,2-dicarbonyl system is inherently less stable than the 1,4-analogue. The introduction of a nitro group, a functionality known to be thermally labile, is expected to further decrease the decomposition temperature of the molecule. The thermal decomposition of nitroaromatic compounds often initiates via the homolysis of the C-NO₂ bond. dtic.mil For nitrobenzoic acid isomers, decomposition is a significant exothermic process, with the onset temperature and heat of decomposition varying by isomer. scielo.br Therefore, it is highly probable that the thermal degradation of this compound would be an exothermic process initiated at a relatively low temperature, likely below 100°C, involving both the decomposition of the nitro group and the ortho-quinone moiety.

| Compound | Key Thermal Events | Notes |

|---|---|---|

| 1,4-Benzoquinone | Sublimation at 93°C | Considered thermally stable with respect to decomposition under the tested range. |

| 1,2-Naphthoquinone | Decomposition begins >100°C | Shows an initial 6% mass loss between 103-155°C. |

| 1,4-Naphthoquinone | Melting at 122°C | Considered thermally stable with respect to decomposition. Total mass loss (sublimation) occurs between 70-156°C. |

| 9,10-Phenanthraquinone | Decomposition begins >215°C | An ortho-quinone with higher stability than 1,2-naphthoquinone. |

| 9,10-Anthraquinone | Stable | Thermally stable over the range of temperatures evaluated. |

Catalyzed Transformations (e.g., Denitrative Coupling, Reduction)

The nitro group of this compound represents a key site for synthetic modification through catalyzed reactions, primarily denitrative coupling and reduction.

Denitrative Coupling: This class of reactions involves the replacement of a nitro group with a new carbon or heteroatom substituent, serving as a powerful tool for functionalization. researchgate.net Denitrative cross-couplings of nitroarenes can be catalyzed by various transition metals, including palladium, nickel, and copper, to form new C-C, C-O, C-N, and C-S bonds. kyoto-u.ac.jp For example, β-nitrostyrenes undergo denitrative coupling with radical species, which add to the nitro-bearing carbon, followed by elimination of the nitro group to form substituted alkenes. nih.gov While these methods are well-established for simpler nitroarenes, their application to this compound would need to account for the reactive ortho-quinone moiety. The quinone's carbonyl groups could potentially coordinate to the metal catalyst, possibly inhibiting the desired denitrative reaction or leading to alternative reaction pathways.

Reduction: The catalytic reduction of aromatic nitro compounds is a fundamental transformation. mdpi.com Typically, this process proceeds stepwise, reducing the nitro group (-NO₂) to nitroso (-NO), then to hydroxylamino (-NHOH), and finally to the amino group (-NH₂). mdpi.com Achieving selectivity for the intermediate phenylhydroxylamine is a significant challenge, as the reaction often proceeds to the thermodynamically stable amine. mdpi.com In the case of this compound, two reducible functionalities exist: the nitro group and the quinone. The reduction of the quinone moiety leads to a hydroquinone. The chemoselective reduction of one group without affecting the other would be a primary challenge. The choice of catalyst and reducing agent (e.g., catalytic hydrogenation with H₂, transfer hydrogenation) would be critical in determining the final product, which could be an aminonaphthoquinone, a nitronaphthohydroquinone, or a fully reduced aminonaphthohydroquinone.

| Transformation Type | Substrate Class | Catalyst/Reagent Example | Product Type | Reference |

|---|---|---|---|---|

| Denitrative C-C Coupling | β-Nitrostyrenes | Organozinc Iodides / Ni(OAc)₂ | Substituted Styrenes | nih.gov |

| Denitrative C-S Coupling | Nitroarenes | Thiophenols / CuI | Aryl Thioethers | kyoto-u.ac.jp |

| Denitrative C-O Coupling | Nitroarenes | Phenols / NiCl₂ | Diaryl Ethers | kyoto-u.ac.jp |

| Denitrative C-N Coupling | Nitroarenes | Amines / Pd(acac)₂ | Aniline Derivatives | kyoto-u.ac.jp |

| Reductive Deamination | 5-Nitronaphthylamine | Diazotization / CuSO₄ (aq) | 1-Nitronaphthalene (B515781) | |

| Selective Nitro Reduction | Aromatic Nitro Compounds | Various (e.g., Pt, Pd, Ni) | Phenylhydroxylamines or Anilines | mdpi.com |

Advanced Applications of this compound Remain Largely Unexplored

Despite the diverse reactivity and functional potential of nitro-substituted aromatic compounds in materials science and organic synthesis, a comprehensive review of the scientific literature reveals a significant gap in the specific study and application of This compound . While related compounds, such as 5-Nitro-1,4-naphthoquinone, have been investigated for their chemical properties and potential uses, detailed research findings concerning the 1,2-dione isomer are conspicuously absent from publicly accessible databases.

This scarcity of information prevents a detailed analysis of its role as a building block in complex organic synthesis, including its potential as a precursor for nitrogen-containing heterocycles or as an intermediate in the creation of polycyclic aromatic systems. Reports on the reactions of 5-nitro-1,2-naphthoquinone, a synonym for the target compound, are not readily found in the scientific literature, hindering any substantive discussion of its synthetic utility.

Similarly, the exploration of this compound in the design and synthesis of novel functional materials appears to be an uncharted area of research. There is no available data on its application in the development of:

Organic Semiconductors and Charge-Transfer Materials: The electron-withdrawing nature of the nitro group and the dione functionality suggests potential for n-type semiconducting behavior or for forming charge-transfer complexes. However, experimental or theoretical studies to validate these properties for this compound have not been reported. Studies on related naphthoquinone acceptors have shown they can form stable charge-transfer complexes, indicating a potential avenue for future research with the 5-nitro-1,2-dione derivative. rsc.org

Chromophores and Fluorophores with Tunable Optical Properties: The specific chromophoric and fluorophoric properties of this compound and its derivatives remain uncharacterized. The influence of the nitro group and the ortho-dione arrangement on the naphthalene core's absorption and emission spectra has not been documented.

Photoactive and Electroactive Components in Devices: Consequently, without fundamental knowledge of its electronic and optical properties, the integration of this compound into photoactive or electroactive devices has not been explored.

Advanced Applications and Functional Materials Design Involving 5 Nitronaphthalene 1,2 Dione

Design and Synthesis of Novel Functional Materials

Ligands in Coordination Chemistry for Metal Complex Formation

Extensive research of scientific literature and chemical databases reveals a significant gap in the documented use of 5-nitronaphthalene-1,2-dione as a ligand for the formation of metal complexes. While the broader class of nitro-containing organic compounds has been investigated for their coordination capabilities, specific studies detailing the synthesis, characterization, and properties of metal complexes involving this compound as a ligand are not available in the current body of scientific publications.

The potential for the dione (B5365651) and nitro functional groups within the this compound molecule to act as coordination sites for metal ions can be hypothesized based on the known chemistry of similar compounds. For instance, other o-quinones and nitro-substituted aromatic compounds are known to form stable complexes with a variety of transition metals. The coordination can occur through the oxygen atoms of the dione moiety, and potentially through the oxygen atoms of the nitro group, leading to various possible coordination modes and complex geometries.

However, without experimental data from peer-reviewed research, any discussion on the specific metal complexes of this compound, their structural features, or their electronic and magnetic properties would be purely speculative. Detailed research findings, including spectroscopic data and structural analysis, which are essential for a scientifically accurate discussion in this context, are currently absent from the scientific record.

Therefore, a detailed and informative section on the role of this compound as a ligand in coordination chemistry cannot be provided at this time due to the lack of published research on this specific topic. Further investigation and synthesis of such complexes would be required to elucidate their properties and potential applications.

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 5-Nitronaphthalene-1,2-dione and its analogues is geared towards greener, more efficient methodologies. Current synthetic approaches for related compounds, such as the nitration of naphthalene (B1677914) using mixtures of nitric and sulfuric acids, often involve harsh conditions and the production of significant acid waste. google.comprepchem.comnih.gov Future research will likely focus on overcoming these limitations.

Key research directions include:

Catalytic Nitration: The use of solid acid catalysts, such as modified ZSM-5 and zeolite beta molecular sieves, presents a promising alternative to traditional nitrating agents for producing nitronaphthalenes. google.com Adapting these catalytic systems for the selective synthesis of the 1,2-dione isomer could enhance efficiency and reduce waste.

Solvent and Reaction Condition Optimization: Investigating alternative organic solvents and optimizing reaction parameters like temperature and time are crucial. google.com The development of one-pot syntheses in environmentally benign solvents, such as water, assisted by nanoreactors like self-assembled capsules, could revolutionize the production of nitro-containing compounds. nih.govmdpi.com This approach has shown success in reducing reaction times and simplifying product separation for nitrones. nih.govmdpi.com

Novel Precursor Pathways: Exploring unconventional starting materials beyond simple naphthalene is another avenue. For instance, methods like the diazotization of 5-nitronaphthylamine have been unexpectedly shown to produce 1-nitronaphthalene (B515781), suggesting that novel synthetic pathways could be discovered for related structures. researchgate.netresearchgate.net

Exploration of Unconventional Reactivity Pathways and Catalysis

The reactivity of this compound is largely unexplored, offering a fertile ground for investigation. The electron-withdrawing nature of the nitro group is known to enhance the biological activity of naphthoquinones, a principle that can be extended to its chemical reactivity. researchgate.net

Future research will likely focus on:

Michael Addition Reactions: The synthesis of new N(H)-substituted 5-nitro-1,4-naphthoquinones through Michael 1,4-addition mechanisms demonstrates the potential for creating diverse derivatives. researchgate.net Future work could systematically explore a wider range of nucleophiles to build libraries of novel compounds based on the this compound scaffold.

Photochemical Reactions: Quinones are known to undergo photochemical redox reactions. mdpi.com Investigating the photochemical behavior of this compound, including its potential for photosensitized reactions, could lead to novel applications in photochemistry and materials science. mdpi.com

Asymmetric Catalysis: Developing catalytic asymmetric methods is a significant goal. The design of novel conjugated nitro dienynes as Michael acceptors has led to the successful enantioselective synthesis of other complex molecules. nih.gov Applying similar principles of asymmetric catalysis to reactions involving this compound could yield chiral derivatives with specific stereoelectronic properties.

Advanced In-situ Spectroscopic Monitoring of Reactions

To fully understand and optimize reactions involving this compound, advanced real-time monitoring techniques are essential. These methods provide deep insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

Emerging techniques applicable to this system include:

Time-Resolved and Multidimensional Spectroscopy: Techniques like Time-Resolved Infrared (TRIR) and 2D-IR spectroscopy are powerful tools for studying the ultrafast dynamics of chemical reactions, offering detailed information on molecular structural changes. numberanalytics.com

Hyphenated Spectroscopic Methods: The combination of separation techniques with spectroscopy, such as chromatography-IR spectroscopy, can be used to identify intermediates in complex reaction mixtures. numberanalytics.com

In-situ Fluorescence Microscopy: For quinone-based systems, fluorescence can be a powerful probe. A novel in situ approach using fluorescence microscopy has been developed to distinguish between oxidized, reduced, and adducted forms of quinones in real-time during electrochemical processes. chemrxiv.org This non-invasive technique could be adapted to monitor reactions of this compound with high spatial and temporal resolution. chemrxiv.org

Spectrophotometric Analysis: UV-Vis spectrophotometry remains a valuable and accessible tool for monitoring the kinetics of quinone reactions, such as their derivatization with other reagents. researchgate.netresearchgate.net

Predictive Modeling and Machine Learning in Reaction and Materials Design

The integration of computational tools, particularly machine learning (ML), is set to accelerate the discovery and optimization of quinone-based systems. nih.govresearchgate.net These in silico approaches can efficiently screen vast chemical spaces and predict material properties, saving significant time and resources. nih.govrsc.org

Key applications for this compound include:

Predicting Redox Properties: ML models have been successfully developed to predict the redox potential of quinones, which is a critical property for applications like organic batteries. nih.govresearchgate.net By generating descriptors for this compound and its potential derivatives, ML algorithms can predict their electrochemical behavior. nih.gov

Reaction Optimization: Bayesian optimization algorithms have been coupled with flow chemistry platforms to efficiently find the optimal reaction conditions (e.g., temperature, stoichiometry) for ultra-fast reactions, outperforming traditional methods. rsc.org This workflow could be applied to optimize the synthesis of this compound derivatives.

Screening for Biological Activity: Deep learning models have been created to predict the metabolic formation of quinone species, which is a key factor in drug toxicity. nih.gov Similar models could be developed to screen derivatives of this compound for potential bioactivity or reactivity profiles.

Integration into Multifunctional Material Systems

The unique electronic properties of this compound make it an attractive building block for advanced functional materials.

Future research directions involve incorporating this compound into:

Energy Storage Devices: Quinones are promising candidates for components in organic redox flow batteries due to their tunable redox properties. nih.govresearchgate.net The electron-withdrawing nitro group in this compound could lead to a high redox potential, making it an interesting target for next-generation energy storage materials. nih.gov

Surface-Engineered Nanomaterials: The reactivity of quinone functionalities can be harnessed to modify the surfaces of nanomaterials. For example, o-quinone functionalities have been used to engineer the surface of ceria nanoparticles, enhancing their antioxidant properties for biological applications. mdpi.com Derivatives of this compound could be used to create novel functional coatings on various substrates.

Antioxidant and Bioactive Materials: Nitronaphthoquinone derivatives have already demonstrated antioxidant and enzyme inhibitory activities. researchgate.net Future work could focus on integrating this compound into polymers or other matrices to create materials with built-in antioxidant capabilities.

Q & A

Q. What are the recommended synthetic routes for 5-Nitronaphthalene-1,2-dione, and how can reaction conditions be optimized?

Synthetic routes typically involve nitration of naphthalene-1,2-dione derivatives. A method analogous to the synthesis of acenaphthoimidazoles (e.g., using acenaphthylene-1,2-dione and aromatic aldehydes) can be adapted. Catalysts like ferric hydrogensulfate in ethanol under reflux improve yields . Optimization should consider:

- Catalyst selection : Transition metal catalysts enhance regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.

- Temperature control : Gradual addition of nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C minimizes side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and purity. IR identifies carbonyl stretches (~1700 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

- Chromatography : HPLC with UV detection quantifies purity.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How should researchers design in vitro toxicity studies for this compound?

Follow inclusion criteria for toxicological studies, as outlined in Table B-1 of ATSDR guidelines:

- Exposure routes : Inhalation, oral, dermal (aligned with anticipated human exposure pathways).

- Endpoints : Include systemic effects (respiratory, hepatic, renal) and cellular responses (oxidative stress, DNA damage) .

- Controls : Use vehicle-only and positive controls (e.g., benzo[a]pyrene for genotoxicity).

Advanced Research Questions

Q. How can contradictions in toxicity data across studies be resolved?

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Risk of Bias Assessment : Apply questionnaires (Tables C-6/C-7) to evaluate randomization, dose reporting, and outcome transparency .

- Meta-analysis : Pool data from studies with "High Initial Confidence" (≥3/4 quality criteria met) .

- Mechanistic validation : Use in silico models (e.g., QSAR) to reconcile discrepancies between in vitro and in vivo results .

Q. What are the current data gaps in understanding the environmental fate of this compound?

Per CERCLA Section 104(i)(5), priority gaps include:

- Partitioning data : Log Kow and soil adsorption coefficients (Koc) are undefined.

- Degradation pathways : Lack of hydrolysis and photolysis rates under environmental conditions .

- Bioaccumulation : No studies on trophic transfer or biomagnification in aquatic systems.

Q. How can reaction yields for this compound be improved while minimizing byproducts?

Advanced optimization strategies:

- DoE (Design of Experiments) : Vary molar ratios (nitrating agent:substrate), temperature, and catalyst loading to identify Pareto-optimal conditions.

- In-line monitoring : Use FT-IR or Raman spectroscopy to track nitro-intermediate formation in real time.

- Green chemistry : Replace HNO₃ with immobilized nitrating agents (e.g., clay-supported NO₂⁺) to reduce waste .

Methodological Guidance

Q. How to assess the quality of existing toxicological studies for systematic reviews?

- Risk of Bias Tools : Apply ATSDR’s criteria (e.g., randomization, blinding, dose accuracy) from Tables C-6/C-7 .

- Confidence Grading : Classify studies as High/Moderate/Low based on adherence to ≥3/4 methodological criteria .

- Sensitivity analysis : Exclude studies with "Very Low Confidence" to test robustness of conclusions.

Q. What computational methods predict the reactivity of this compound in biological systems?

- Density Functional Theory (DFT) : Calculate electron affinity and nitro-group reduction potentials to predict metabolic activation.

- Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP1A1) to identify bioactivation pathways .

- ADMET prediction : Use tools like ADMETLab 2.0 to estimate bioavailability and toxicity endpoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.